N-(1-氰基环己基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The introduction to the study of compounds like N-(1-Cyanocyclohexyl)acetamide involves exploring their synthetic routes, structural analysis, and their reactivity and properties. These compounds are of interest due to their utility as intermediates in the synthesis of polyfunctionalized heterocyclic compounds, which are significant in various chemical and pharmaceutical applications.

Synthesis Analysis

The synthesis of related compounds, such as 2-cyano-N-(4-sulfamoylphenyl) acetamide, highlights the use of these compounds as synthons in the generation of heterocyclic systems. These methods involve multiple steps, including condensation reactions, to introduce the desired functional groups and heterocyclic frameworks (Gouda, 2014).

Molecular Structure Analysis

The molecular and crystal structures of compounds like N,N-Dicyclohexyl-2-(5,7-dichloro-8-quinolyloxy)acetamide provide insights into their conformational preferences and the stabilization mechanisms in the solid state, such as hydrogen bonding and π-π stacking interactions. These studies help in understanding the 3D arrangement of atoms and the spatial orientation of functional groups (Wang, 2009).

Chemical Reactions and Properties

The reactivity of cyanoacetamide derivatives in heterocyclic synthesis showcases their versatility in forming various heterocyclic compounds through reactions like cyclization and condensation. This reactivity is crucial for developing novel compounds with potential biological activities (Gouda et al., 2015).

科学研究应用

合成和酪氨酸酶抑制

已合成N-(1-氰基环己基)乙酰胺衍生物,并评估其在抑制酪氨酸酶方面的潜力,该酶负责黑色素合成。这些化合物,如9h,已显示出对酪氨酸酶的竞争性抑制作用,表明在皮肤色素沉着和相关疾病中具有潜在应用。计算研究证实了它们具有有希望的结合能值,溶血分析表明轻微细胞毒性,将这些分子分类为无毒药用支架(Butt et al., 2019)。

杂环合成中间体

N-(1-氰基环己基)乙酰胺及其衍生物在构建多样化和新颖的杂环系统的合成中起重要作用。它们的合成和化学反应性已经得到深入研究,表明它们在构建具有合成价值的杂环化合物中的实用性(Gouda et al., 2015)。

有机化学中的合成途径

这些化合物已参与诸如Michael反应等反应,导致取代的1,3-环己二烯,噻吩[2,3-d]嘧啶-4(3H)-硫酮和其他复杂结构的形成。这展示了它们在有机合成中的多功能性,有助于开发具有潜在应用的各种化学实体,涵盖化学的不同领域(Dyachenko et al., 2004)。

结构和晶体学研究

已对N-(1-氰基环己基)乙酰胺衍生物进行了结构和晶体学分析,揭示了它们的分子构型、分子间相互作用和其他结构特性的见解。这些研究对于理解该化合物在各种应用中的行为至关重要,包括药物化学(Rani et al., 2015)。

安全和危害

未来方向

“N-(1-Cyanocyclohexyl)acetamide” and its derivatives have potential in evolving better chemotherapeutic agents . They are considered privileged structures and are one of the most important precursors for heterocyclic synthesis . The main objective of future research is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles .

属性

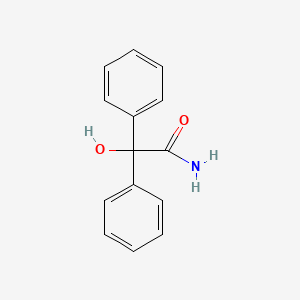

IUPAC Name |

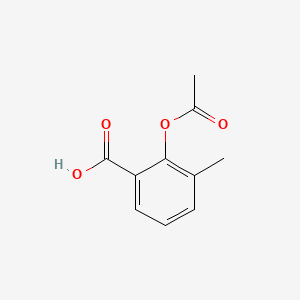

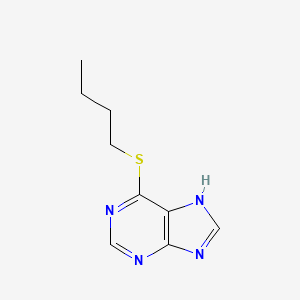

N-(1-cyanocyclohexyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-8(12)11-9(7-10)5-3-2-4-6-9/h2-6H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJKUYXOMJJUMLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1(CCCCC1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90196542 |

Source

|

| Record name | Acetamide, N-(1-cyanocyclohexyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-Cyanocyclohexyl)acetamide | |

CAS RN |

4550-68-9 |

Source

|

| Record name | Acetamide, N-(1-cyanocyclohexyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004550689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(1-cyanocyclohexyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。